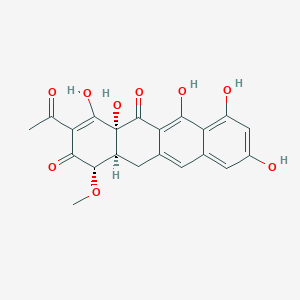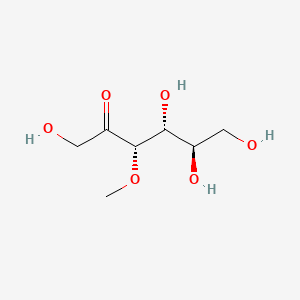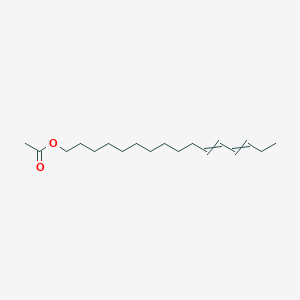
2-Metildifenilmetano
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Benzyltoluene and related compounds often involves catalytic reactions that allow for the selective formation of the benzylated products. For instance, the synthesis of the first C-2 cyclopalladated derivatives of 1,3-bis(2-pyridyl)benzene demonstrates the use of palladium catalysis in forming complex structures related to benzyltoluene, showcasing the versatility of metal-catalyzed reactions in organic synthesis (Soro et al., 2005).
Molecular Structure Analysis
The molecular structure of 2-Benzyltoluene and its derivatives has been extensively studied, with research focusing on their crystalline structures and molecular conformations. For example, the study on the synthesis, structure, and properties of benzo[1,2-b:4,5-b']dichalcogenophenes, including single-crystal X-ray analysis, reveals the planar molecular structures and herringbone packing, which could be analogous to the structural features of 2-Benzyltoluene derivatives (Takimiya et al., 2005).
Chemical Reactions and Properties
2-Benzyltoluene undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. The decomposition mechanisms of toluene and benzyl reveal insights into the high-temperature behavior of benzyltoluene, including the formation of intermediates and the kinetic constants of decomposition reactions (Derudi et al., 2011).
Physical Properties Analysis
The physical properties of 2-Benzyltoluene, such as melting points, boiling points, and solubility, are crucial for its handling and applications in synthesis. While specific studies on 2-Benzyltoluene were not identified, research on similar compounds provides valuable insights into the factors that influence these properties and their implications for chemical synthesis and material science.
Chemical Properties Analysis
2-Benzyltoluene's chemical properties, including its reactivity towards electrophiles, nucleophiles, and radicals, define its role in synthetic chemistry. The benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation is an example of the type of reactions that benzyltoluene derivatives could participate in, demonstrating the compound's utility in organic synthesis (Liu et al., 2013).
Aplicaciones Científicas De Investigación
Farmacología
2-BENCILTOLUENO: se ha explorado como un Portador Líquido de Hidrógeno Orgánico (LOHC) . Esta aplicación es crucial en el campo de la farmacología donde las reacciones de hidrogenación juegan un papel significativo en la síntesis de fármacos y el desarrollo de productos farmacéuticos. La capacidad del compuesto para almacenar y liberar hidrógeno de manera eficiente se puede aprovechar en la síntesis de moléculas complejas, lo que podría conducir a avances en química medicinal.
Síntesis Orgánica
En la síntesis orgánica, 2-BENCILTOLUENO sirve como precursor para diversas rutas sintéticas . Su estructura permite modificaciones que pueden conducir a la creación de nuevos compuestos con aplicaciones potenciales en ciencia de materiales, bioquímica y química analítica. La versatilidad del compuesto en reacciones como la alquilación de Friedel-Crafts lo convierte en un activo valioso para los químicos sintéticos.
Ciencia de Materiales
2-BENCILTOLUENO: se utiliza en el desarrollo de materiales para almacenamiento de energía . Su papel como LOHC es particularmente relevante en el contexto de soluciones de energía sostenible, donde puede contribuir a la creación de materiales que almacenan energía renovable en forma de hidrógeno. Esta aplicación es fundamental para el avance de las tecnologías en células solares, baterías y supercondensadores.
Ciencia Ambiental
Las aplicaciones ambientales de 2-BENCILTOLUENO están ligadas a su función como LOHC, que puede facilitar el almacenamiento y transporte de hidrógeno de forma segura y eficiente . Esto es particularmente importante para reducir las emisiones de carbono y promover el uso de energía limpia, en línea con los esfuerzos globales para combatir el cambio climático.
Bioquímica
En bioquímica, las capacidades de almacenamiento de hidrógeno de 2-BENCILTOLUENO se pueden aprovechar para la producción y el almacenamiento de biohidrógeno . Esto tiene implicaciones para el desarrollo de biocombustibles y puede conducir a alternativas más ecológicas a los combustibles fósiles tradicionales.
Química Analítica
2-BENCILTOLUENO: es significativo en la química analítica para la caracterización de mezclas complejas y el desarrollo de nuevos métodos analíticos . Sus propiedades se pueden utilizar para calibrar instrumentos y desarrollar nuevos protocolos para la detección y cuantificación de diversas sustancias.
Química Teórica
Los estudios teóricos sobre 2-BENCILTOLUENO involucran el modelado computacional y las simulaciones para comprender su comportamiento como LOHC y su interacción con los catalizadores . Estos estudios son esenciales para predecir los resultados de las reacciones y diseñar nuevos compuestos con las propiedades deseadas.
Ingeniería Química
En ingeniería química, 2-BENCILTOLUENO se estudia por su potencial en la optimización de procesos, particularmente en procesos de hidrogenación y deshidrogenación . Su papel en los sistemas LOHC puede conducir a procesos industriales más eficientes para el almacenamiento y liberación de energía, contribuyendo al desarrollo de tecnologías ecológicas.
Safety and Hazards
Direcciones Futuras
The benzyltoluene-based LOHC system, which includes 2-Benzyltoluene, is seen as a promising solution for large-scale storage and safe transportation of hydrogen . The increased availability of benzyltoluene carrier fluid and technological improvements will enable large-scale hydrogen infrastructure projects .
Propiedades
IUPAC Name |
1-benzyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTAUFTUHHRKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892047 | |
| Record name | 2-Benzyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] Clear liquid with an aromatic odor; [Nisseki Chemical Texas MSDS] | |
| Record name | Benzene, methyl(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monobenzyl toluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.003 [mmHg] | |
| Record name | Monobenzyl toluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
713-36-0, 27776-01-8 | |
| Record name | 1-Methyl-2-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=713-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monobenzyl toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027776018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyltoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, methyl(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methyl-2-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Benzyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | o-benzyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZYLTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5THG68A7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















